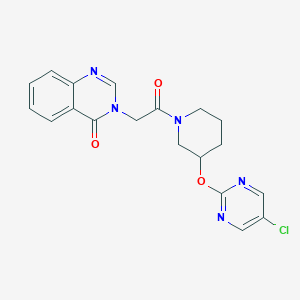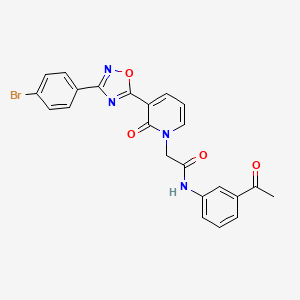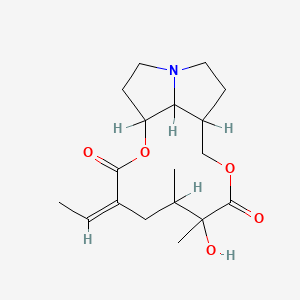
3-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a complex organic compound belonging to the quinazoline family. It's characterized by its multi-ring structure incorporating quinazoline, piperidine, and pyrimidine moieties. Known for its potent biological activities, this compound has been the subject of extensive research in pharmaceutical and chemical sciences.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. Here's a general outline:
Starting Materials: : The synthesis begins with commercially available starting materials such as 5-chloropyrimidine, piperidine, and quinazolinone.
Formation of Intermediate: : A nucleophilic substitution reaction where 5-chloropyrimidine reacts with a piperidine derivative to form an intermediate.
Oxidative Cyclization: : The intermediate undergoes oxidative cyclization with quinazolinone under specific conditions (e.g., temperature, solvent, catalyst) to yield the target compound.
Industrial Production Methods
On an industrial scale, the synthesis is optimized for higher yields and cost-effectiveness. Techniques like continuous flow chemistry and microwave-assisted synthesis are employed to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
3-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one undergoes several types of chemical reactions:
Oxidation: : Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Commonly employs reducing agents such as sodium borohydride.
Substitution: : Reactions with nucleophiles or electrophiles, often using catalysts to facilitate the process.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, potassium permanganate.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, sulfonates, under conditions like base or acid catalysis.
Major Products Formed
The major products of these reactions vary, including oxidized or reduced derivatives, and substituted variants depending on the reagents and conditions used.
科学的研究の応用
Chemistry
Synthetic Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: : Acts as a ligand in catalysis applications due to its unique structure.
Biology
Enzyme Inhibition: : Inhibits specific enzymes involved in metabolic pathways.
Protein Binding: : Binds to specific proteins, modulating their function.
Medicine
Pharmaceuticals: : Investigated for its potential in treating various diseases due to its bioactivity.
Drug Development: : Serves as a lead compound for developing new therapeutic agents.
Industry
Chemical Manufacturing: : Utilized in the production of specialty chemicals.
Material Science: : Explored for its potential in creating new materials with specific properties.
作用機序
The compound exerts its effects primarily by interacting with specific molecular targets:
Enzyme Inhibition: : Binds to the active site of enzymes, preventing substrate binding and inhibiting enzyme activity.
Pathway Modulation: : Modulates biochemical pathways by influencing protein-protein interactions and signal transduction processes.
類似化合物との比較
Similar Compounds
2-quinazolinone Derivatives: : Shares a core structure but differs in substituent groups.
Piperidine-based Compounds: : Similar functional groups but different ring systems.
Uniqueness
What sets 3-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one apart is its specific combination of quinazoline, piperidine, and pyrimidine moieties, which grants it distinct biochemical properties and applications compared to other compounds in its class.
There you go! Hope this answers your needs. Got anything else on your mind?
特性
IUPAC Name |
3-[2-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O3/c20-13-8-21-19(22-9-13)28-14-4-3-7-24(10-14)17(26)11-25-12-23-16-6-2-1-5-15(16)18(25)27/h1-2,5-6,8-9,12,14H,3-4,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJGZKIIGLVGEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C3C2=O)OC4=NC=C(C=N4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{3-[methyl(phenyl)amino]propyl}-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2965078.png)

![5-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methoxybenzamide](/img/structure/B2965081.png)
![2-{[1-(2-Methylpropanesulfonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2965083.png)
![4-[[2-(4-Formyl-2-methoxyphenoxy)acetyl]amino]benzamide](/img/structure/B2965084.png)
![Ethyl 4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-3-oxobutanoate](/img/structure/B2965085.png)



![2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-cyclohexyl-N-methylacetamide](/img/structure/B2965092.png)
![methyl 2-({6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate](/img/structure/B2965095.png)
![1-(1-((benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2965097.png)
![10-Bromo-6H-benzo[c][1]benzothiepin-11-one](/img/structure/B2965100.png)
![N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2965101.png)
